Ac-Asp(OtBu)-OH

Peptide Synthesis Quality Control Analytical Chemistry

Standard Fmoc/tBu SPPS of Asp-Gly/Asp-Ser sequences suffers 30-50% aspartimide byproducts. Ac-Asp(OtBu)-OH provides a permanent N-terminal acetyl cap and acid-labile side-chain OtBu ester, eliminating base-mediated deprotection cycles. - **Key advantage:** Prevents aspartimide formation; enables N-terminally capped fragments for caspase substrates (e.g., Ac-DEVD-pNA). - **Supply:** ≥98% HPLC, white crystalline solid, mp 163-164°C. Available from gram to kg scale with consistent impurity profiles. - **Solubility:** 90 mg/mL in DMSO for solution-phase coupling without chromatographic intermediate purification.

Molecular Formula C10H17NO5
Molecular Weight 231.248
CAS No. 1026951-84-7; 117833-18-8
Cat. No. B2932475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-Asp(OtBu)-OH
CAS1026951-84-7; 117833-18-8
Molecular FormulaC10H17NO5
Molecular Weight231.248
Structural Identifiers
SMILESCC(=O)NC(CC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C10H17NO5/c1-6(12)11-7(9(14)15)5-8(13)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,12)(H,14,15)/t7-/m0/s1
InChIKeyNKNPTCBHHPHSEA-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ac-Asp(OtBu)-OH: Chemical Identity and Core Utility


Ac-Asp(OtBu)-OH, also known as N-acetyl-L-aspartic acid 4-tert-butyl ester, is an orthogonally protected aspartic acid building block designed for solid-phase peptide synthesis (SPPS) under Fmoc/tBu chemistry . Its molecular formula is C₁₀H₁₇NO₅ with a molecular weight of 231.25 g/mol, and it is typically supplied as a white to off-white crystalline solid with a melting point of 163–164 °C . The N-terminal acetyl (Ac) group provides permanent protection, while the side-chain tert-butyl (OtBu) ester is selectively removable under mild acidic conditions, enabling precise control over chain elongation and subsequent functionalization .

Orthogonally protected aspartic acid building block for Fmoc/tBu SPPS
Permanent N-terminal acetyl cap supports synthesis without post-capping
Acid-labile OtBu ester supports selective side-chain deprotection

Why Ac-Asp(OtBu)-OH Cannot Be Substituted


In peptide synthesis, the choice of protecting groups directly determines both reaction efficiency and final product purity. Ac-Asp(OtBu)-OH features a permanent N-terminal acetyl cap and an acid-labile side-chain tert-butyl ester; substituting this compound with unprotected Ac-Asp-OH eliminates the necessary orthogonal protection, leading to uncontrolled side-chain reactivity and extensive byproduct formation during coupling steps . Similarly, while Fmoc-Asp(OtBu)-OH is a commonly used alternative, it necessitates an additional base-mediated Fmoc deprotection cycle that can induce aspartimide formation in sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs [1]. The following evidence quantifies these functional distinctions, establishing Ac-Asp(OtBu)-OH as the superior building block for N-terminal capping, solution-phase fragment coupling, and applications requiring a permanently protected N-terminus.

Target: Ac-Asp(OtBu)-OH
Substitute Consideration
Permanent N-terminal Ac cap; acid-labile OtBu ester
Unprotected Ac-Asp-OH may cause uncontrolled side-chain reactivity and byproducts
No base-labile Fmoc group
Fmoc-Asp(OtBu)-OH requires piperidine deprotection, which can trigger aspartimide formation in Asp-Gly/Ser/Asn sequences

Ac-Asp(OtBu)-OH: Comparison with Analogs


Purity: Ac- vs. Fmoc-Asp(OtBu)-OH

Commercial batches of Ac-Asp(OtBu)-OH are routinely specified at ≥98% purity by HPLC, with some vendors reporting values up to 99.48% . In contrast, standard Fmoc-Asp(OtBu)-OH, while also meeting high purity thresholds, may contain trace levels of dipeptide impurities (Fmoc-Asp(OtBu)-Asp(OtBu)-OH ≤0.1% a/a) and free acid (Fmoc-Asp-OH ≤0.1% a/a) that are not observed in the Ac-protected analog . This impurity profile is particularly critical in large-scale or long-sequence syntheses, where cumulative side reactions can substantially erode final yield .

Purity: Ac vs. Fmoc
Data to verify
Ac-Asp(OtBu)-OH: ≥98% HPLC, no dipeptide impurities; Fmoc-Asp(OtBu)-OH: ≥98% HPLC, may contain ≤0.1% dipeptide/free acid impurities
Absence of common Fmoc-impurities supports higher crude peptide purity
Based on vendor COA; batch-specific verification recommended
Peptide Synthesis Quality Control Analytical Chemistry

DMSO Solubility: Ac vs. Fmoc-Asp(OtBu)-OH

Ac-Asp(OtBu)-OH demonstrates high solubility in DMSO (up to 90 mg/mL at 25°C), making it well-suited for solution-phase peptide fragment coupling and for preparing concentrated stock solutions for biological assays . Fmoc-Asp(OtBu)-OH, by contrast, is typically solubilized in DMF or NMP for solid-phase coupling reactions, with its solubility in DMSO being less well-characterized. This solubility advantage facilitates the use of Ac-Asp(OtBu)-OH in protocols that require high-concentration DMSO stock solutions, such as high-throughput screening of caspase substrates or the final coupling step in solution-phase peptide synthesis [1].

DMSO Solubility
Reported
Ac-Asp(OtBu)-OH: 90 mg/mL at 25°C; Fmoc-Asp(OtBu)-OH: DMSO solubility not routinely characterized
Supports preparation of concentrated stocks for solution-phase coupling and biochemical assays
Vendor-reported solubility; verify under experimental conditions
Formulation Solution-Phase Synthesis Solubility

Thermal Stability and Storage vs. Fmoc-Asp(OtBu)-OH

Ac-Asp(OtBu)-OH exhibits a melting point of 163–164 °C and is recommended for storage at 2–8 °C under dry conditions . In contrast, Fmoc-Asp(OtBu)-OH melts at a lower temperature of 148–150 °C (with decomposition) and requires identical cold-chain storage . The higher melting point of Ac-Asp(OtBu)-OH indicates greater crystalline stability, which can be advantageous during shipping and handling, particularly in regions where temperature control may be inconsistent. Furthermore, the permanent acetyl group eliminates the risk of premature Fmoc deprotection that can occur during long-term storage of Fmoc-amino acids .

Thermal Stability
Class-level
Ac-Asp(OtBu)-OH: mp 163–164°C; Fmoc-Asp(OtBu)-OH: mp 148–150°C (dec.)
Higher melting point may support improved solid-state stability during transport
Class-level inference; actual stability depends on storage conditions
Stability Logistics Storage

Aspartimide Formation: Ac- vs. Fmoc-Asp(OtBu)-OH

Fmoc-based SPPS of sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs is notoriously prone to aspartimide formation, a deleterious side reaction that can account for up to 30–50% of byproducts in some peptide sequences [1]. This side reaction is triggered during repetitive piperidine-mediated Fmoc deprotection cycles. Ac-Asp(OtBu)-OH, which bears a permanent acetyl N-terminal cap, is completely immune to this reaction because it does not require Fmoc removal [2]. While Fmoc-Asp(OtBu)-OH is the standard building block for internal aspartic acid incorporation, Ac-Asp(OtBu)-OH is the preferred reagent for N-terminal capping or for solution-phase fragment condensation where Fmoc deprotection would be detrimental [3].

Aspartimide Formation
Reported
Ac-Asp(OtBu)-OH: 0% aspartimide (no Fmoc deprotection); Fmoc-Asp(OtBu)-OH: up to 30–50% byproducts in Asp-X motifs
Reported 0% aspartimide formation avoids major byproduct formation in sensitive Asp-Gly/Ser/Asn sequences
Based on piperidine treatment of model peptides; sequence-dependent
Solid-Phase Peptide Synthesis Side Reactions Aspartimide

Bulk Availability vs. Custom Derivatives

Ac-Asp(OtBu)-OH is commercially available from multiple global suppliers in quantities ranging from milligrams to kilograms, with vendors explicitly stating production capacity 'up to kgs' . In contrast, more specialized protected aspartic acid derivatives, such as those featuring β-trialkylmethyl or β-(4-pyridyl-diphenylmethyl) protecting groups designed to further suppress aspartimide formation, are often only available in milligram to gram quantities as custom synthesis products, significantly limiting their utility for large-scale peptide production [1]. The ready availability of Ac-Asp(OtBu)-OH at kg scale supports both research-scale experiments and pilot production runs without supply chain interruption.

Bulk Availability
Reported
Ac-Asp(OtBu)-OH: up to kg scale; specialized Asp(OtBu) analogs: typically mg–g scale only
Bulk availability reduces supply chain risk for scale-up
Based on vendor inventory statements; verify current lot availability
Procurement Supply Chain Bulk Synthesis

Ac-Asp(OtBu)-OH: Key Applications


Caspase Substrate and Inhibitor Synthesis

Ac-Asp(OtBu)-OH is the reagent of choice for preparing N-terminally acetylated peptide substrates, such as Ac-DEVD-pNA, a widely used colorimetric substrate for caspase-3 and caspase-7 activity assays. The permanent acetyl group eliminates the need for post-synthetic N-terminal capping, while the OtBu ester protects the side chain during fragment condensation [1]. The high DMSO solubility (90 mg/mL) of this building block directly facilitates the solution-phase coupling protocol described in the Nature Protocols methodology, enabling efficient preparation of the substrate without chromatographic purification of intermediates .

SPPS of Aspartimide-Prone Sequences

In Fmoc/tBu SPPS, sequences containing Asp-Gly, Asp-Ser, or Asp-Asn motifs are highly susceptible to aspartimide formation, a side reaction that can generate 30–50% impurities [1]. By employing Ac-Asp(OtBu)-OH as the final N-terminal residue in a fragment condensation approach, or by utilizing it in a Boc/Bzl orthogonal strategy, chemists completely bypass the base-mediated Fmoc deprotection step responsible for this side reaction . This strategy is particularly valuable for synthesizing long peptides (>20 residues) where cumulative side reactions would otherwise severely compromise yield and purity .

Large-Scale Peptide Production

For groups scaling up peptide synthesis from milligram to multi-gram or kilogram quantities, Ac-Asp(OtBu)-OH offers a unique combination of high purity (≥98% HPLC), commercial availability at kg scale, and a favorable impurity profile that minimizes batch-to-batch variability [1]. Unlike custom-protected aspartic acid analogs that may require long lead times and are only available in limited quantities, Ac-Asp(OtBu)-OH can be sourced from multiple vendors with consistent quality specifications, supporting reliable process development and technology transfer .

Convergent Synthesis of Aspartic Acid Fragments

In convergent peptide synthesis strategies, protected peptide fragments are synthesized separately and then coupled in solution. Ac-Asp(OtBu)-OH, with its orthogonal protection scheme (permanent Ac on N-terminus, acid-labile OtBu on side chain), is ideally suited for preparing fragments where the N-terminus must remain capped while the side-chain carboxylic acid is selectively unmasked for subsequent ligation or functionalization. This orthogonal reactivity is demonstrated in the synthesis of complex lipopeptides and cyclic peptides where precise control over protecting group removal is essential [1].

Application
Selection Property
Validation Focus
Caspase substrate synthesis
Permanent N-terminal acetyl cap; high DMSO solubility
Purity and solubility for solution-phase coupling protocol
Aspartimide-prone sequences (Asp-Gly/Ser/Asn)
No base-labile Fmoc group
Aspartimide elimination in sensitive Asp-X motifs
Large-scale peptide production
Bulk availability and consistent purity
Batch-to-batch reproducibility and supply continuity
Convergent fragment condensation
Orthogonal Ac (permanent) / OtBu (acid-labile) protection
Selective side-chain deprotection control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-Asp(OtBu)-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.